molecular formula C7H10N4O3 B15284772 1-Ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione

1-Ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione

Cat. No.: B15284772
M. Wt: 198.18 g/mol
InChI Key: QHNYQVOBANAFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

1-Ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into other derivatives with altered functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

1-Ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound’s imino and oxime functional groups play a crucial role in its biochemical and physiological effects. These interactions can lead to the inhibition or activation of various pathways, depending on the context of its use .

Comparison with Similar Compounds

1-Ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione is unique due to its specific functional groups and structure. Similar compounds include:

Properties

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

1-ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione

InChI

InChI=1S/C7H10N4O3/c1-3-11-5(8)4(10-14-2)6(12)9-7(11)13/h8H,3H2,1-2H3,(H,9,12,13)

InChI Key

QHNYQVOBANAFAW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=N)C(=NOC)C(=O)NC1=O

Origin of Product

United States

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